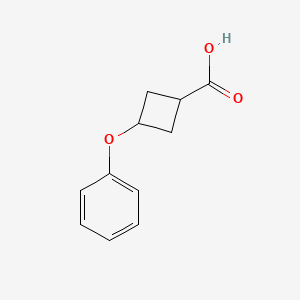

3-Phenoxycyclobutanecarboxylic acid

Description

Properties

IUPAC Name |

3-phenoxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)8-6-10(7-8)14-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQWCVMRTDYEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701293178 | |

| Record name | 3-Phenoxycyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263284-46-3 | |

| Record name | 3-Phenoxycyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263284-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenoxycyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Phenoxycyclobutanecarboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxycyclobutanecarboxylic acid is a valuable building block in medicinal chemistry, prized for its role as a saturated, non-planar bioisostere for phenyl and other aromatic groups. Its incorporation into drug candidates can significantly improve physicochemical properties such as solubility and metabolic stability. This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate. We will dissect two major strategies: the functionalization of a pre-formed cyclobutane ring via halogenation, and a more controlled approach starting from 3-oxocyclobutanecarboxylic acid. The discussion emphasizes the underlying chemical principles, stereochemical considerations, and practical, field-proven protocols to empower researchers in its synthesis and application.

Introduction: The Strategic Value of the Cyclobutane Motif

In modern drug discovery, the concept of "escaping from flatland" has become a guiding principle for medicinal chemists. Over-reliance on flat, aromatic structures in drug candidates can lead to poor solubility, high metabolic turnover, and off-target toxicity. Saturated bioisosteres, which mimic the spatial arrangement of aromatic rings while possessing a three-dimensional character, offer a compelling solution. The cyclobutane ring, particularly when substituted at the 1 and 3 positions, serves as an excellent mimic of a para-substituted benzene ring. This compound provides a pre-functionalized scaffold that allows for its ready incorporation into larger molecules, making its efficient and stereocontrolled synthesis a topic of significant interest.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of this compound reveals several potential pathways. The most apparent disconnection is at the ether linkage, suggesting a reaction between a phenol derivative and a cyclobutane electrophile. This leads to two primary families of precursors: a 3-halocyclobutanecarboxylic acid or a 3-hydroxycyclobutanecarboxylic acid (which would require activation). Both of these precursors can, in turn, be traced back to a common, readily accessible starting material: 1,1-cyclobutanedicarboxylic acid.

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenoxycyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Phenoxycyclobutanecarboxylic acid is a unique small molecule featuring a strained cyclobutane ring connected to a phenoxy group and a carboxylic acid moiety. This combination of functionalities suggests its potential as a valuable building block in medicinal chemistry and materials science. The rigid, three-dimensional nature of the cyclobutane scaffold offers a distinct advantage over more traditional, planar aromatic systems, potentially leading to improved pharmacological profiles such as enhanced metabolic stability and solubility. This guide provides a comprehensive overview of the core physicochemical properties of this compound, employing a combination of predictive modeling and established analytical principles. Detailed, field-proven experimental protocols for its synthesis, characterization, and property determination are presented to empower researchers in their exploration of this promising compound.

Introduction: The Scientific Rationale

The strategic incorporation of strained ring systems, such as cyclobutanes, into drug candidates is a burgeoning area of medicinal chemistry. Replacing a planar phenyl ring with a three-dimensional, saturated cyclobutane ring—a concept known as bioisosteric replacement—can significantly enhance a molecule's drug-like properties. This substitution increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates. The puckered conformation of the cyclobutane ring can also facilitate more precise and stronger interactions with protein binding pockets.

This compound (CAS No: 1263284-46-3) embodies this principle, merging the conformational rigidity of the cyclobutane core with the electronic properties of the phenoxy group and the versatile reactivity of the carboxylic acid. Understanding its fundamental physicochemical properties is paramount to unlocking its potential in drug discovery and development.

Core Physicochemical Properties

Due to the limited availability of direct experimental data, the following physicochemical properties have been estimated using validated computational prediction tools. These values provide a robust starting point for experimental design and evaluation.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₁H₁₂O₃ | Defines the elemental composition. |

| Molecular Weight | 192.21 g/mol | Influences diffusion and transport across membranes.[1][2] |

| Melting Point | 110-130 °C | Affects solubility and formulation development. |

| Boiling Point | 350-370 °C (at 760 mmHg) | Important for purification and stability at high temperatures. |

| pKa | 4.5 - 5.0 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| logP | ~2.0 - 2.5 | A measure of lipophilicity, crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] |

| Aqueous Solubility | Predicted to be sparingly soluble | Directly impacts bioavailability and formulation strategies. |

Causality Behind Predicted Properties:

-

The melting point is predicted to be in the moderate range for a solid organic acid of this molecular weight, influenced by the rigid cyclobutane ring and the potential for hydrogen bonding through the carboxylic acid group.

-

The boiling point is estimated to be relatively high due to the polar carboxylic acid group and the overall molecular size.

-

The pKa is anticipated to be in the typical range for a carboxylic acid, slightly influenced by the electron-withdrawing nature of the phenoxy group. The precise acidity is a key determinant of its behavior in biological systems.

-

The logP value suggests a balanced lipophilicity, which is often a desirable trait for oral drug candidates, allowing for sufficient membrane permeability without excessive sequestration in fatty tissues.[3][4]

Synthesis and Characterization: A Proposed Workflow

The following section outlines a detailed, logical workflow for the synthesis and comprehensive characterization of this compound. This protocol is designed to be a self-validating system, where each characterization step confirms the successful outcome of the synthesis.

Caption: Proposed workflow for the synthesis and characterization of this compound.

Proposed Synthesis Protocol

A plausible synthetic route involves the reaction of a suitable 3-substituted cyclobutanecarboxylic acid precursor with phenol. One common method for forming the ether linkage is the Mitsunobu reaction, which offers mild reaction conditions.

Step-by-Step Methodology:

-

Preparation of the Cyclobutane Precursor: Start with commercially available 3-oxocyclobutanecarboxylic acid. Reduce the ketone to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄) to yield 3-hydroxycyclobutanecarboxylic acid.

-

Mitsunobu Reaction:

-

Dissolve 3-hydroxycyclobutanecarboxylic acid (1 equivalent) and phenol (1.2 equivalents) in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Add triphenylphosphine (PPh₃) (1.5 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

-

Workup and Extraction:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is predicted to show characteristic signals for the aromatic protons of the phenoxy group (typically in the range of 6.8-7.4 ppm), the methine proton on the cyclobutane ring attached to the oxygen (around 4.5-5.0 ppm), the methine proton attached to the carboxylic acid (around 2.8-3.2 ppm), and the methylene protons of the cyclobutane ring (in the range of 2.0-2.8 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the carbon of the cyclobutane ring bonded to the oxygen, the carbon bearing the carboxylic acid group, and the other cyclobutane carbons. The carbonyl carbon of the carboxylic acid will appear significantly downfield (around 170-180 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum is expected to exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1725 cm⁻¹ will indicate the C=O stretch of the carboxylic acid. The C-O-C ether linkage will likely show a strong absorption in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (192.21 g/mol ). Common fragmentation patterns may include the loss of the carboxylic acid group (-COOH) and cleavage of the ether bond.

Experimental Determination of Key Physicochemical Properties

The following protocols provide standardized methods for the experimental determination of the predicted physicochemical properties.

Determination of pKa by Potentiometric Titration

Caption: Workflow for the experimental determination of pKa.

Protocol:

-

Solution Preparation: Accurately weigh a sample of pure this compound and dissolve it in a suitable solvent mixture (e.g., water with a minimal amount of a co-solvent like ethanol to ensure solubility).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The half-equivalence point occurs at half the volume of NaOH required to reach the equivalence point. The pKa of the acid is equal to the pH at the half-equivalence point.

Determination of logP by the Shake-Flask Method

Protocol:

-

Partitioning: Prepare a solution of this compound in a biphasic system of n-octanol and water.

-

Equilibration: Vigorously shake the mixture to allow the compound to partition between the two phases until equilibrium is reached.

-

Separation and Quantification: Separate the n-octanol and water layers. Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Potential Biological Significance and Applications in Drug Discovery

While specific biological activity data for this compound is not yet available, its structural motifs suggest several promising avenues for investigation in drug discovery.

-

Cyclobutane as a Phenyl Ring Bioisostere: The cyclobutane ring can serve as a non-planar, saturated bioisostere for a phenyl ring. This can lead to improved metabolic stability by blocking sites of oxidative metabolism that are common on aromatic rings. The three-dimensional nature of the cyclobutane scaffold can also enhance binding affinity and selectivity for a target protein.[5]

-

The Phenoxy Moiety: The phenoxy group is present in numerous biologically active compounds, including some non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. It can participate in various non-covalent interactions within a protein binding site, such as pi-stacking and hydrophobic interactions.

-

The Carboxylic Acid Group: The carboxylic acid functionality is a key pharmacophore in many drugs, often acting as a hydrogen bond donor and acceptor, or coordinating with metal ions in enzyme active sites.

Potential Therapeutic Areas:

Based on the activities of structurally related compounds, this compound and its derivatives could be explored for their potential in areas such as:

-

Inflammation and Pain: As analogs of some NSAIDs.

-

Oncology: The rigid scaffold could be used to design specific enzyme inhibitors.

-

Infectious Diseases: Cyclobutane-containing natural products have shown antimicrobial and antibacterial activities.[6][7]

Caption: Logical relationship between the structural features of this compound and its potential biological activities.

Conclusion

This compound represents a molecule of significant interest at the intersection of medicinal chemistry and materials science. While experimental data remains to be fully elucidated, this in-depth technical guide provides a robust framework based on predictive modeling and established scientific principles. The presented physicochemical properties, along with the detailed protocols for synthesis, characterization, and property determination, are intended to serve as a valuable resource for researchers. The unique structural combination of a cyclobutane core, a phenoxy moiety, and a carboxylic acid suggests a promising future for this compound as a versatile building block in the development of novel therapeutics and advanced materials. Further experimental validation of the predicted properties and exploration of its biological activities are highly encouraged to fully realize the potential of this intriguing molecule.

References

- 1. Simulate and predict NMR spectra [nmrdb.org]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. app.nmrium.com [app.nmrium.com]

- 5. benchchem.com [benchchem.com]

- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 7. lifechemicals.com [lifechemicals.com]

An In-depth Technical Guide to 3-Phenoxycyclobutanecarboxylic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Phenoxycyclobutanecarboxylic acid, a valuable building block in medicinal chemistry. The document details its chemical identity, including its CAS number and structure, and presents a logical approach to its synthesis, starting from commercially available precursors. Key characterization data, including predicted nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) analyses, are discussed based on the known spectral properties of its constituent functional groups. Furthermore, this guide explores the potential applications of this compound in drug discovery, leveraging the unique properties of the cyclobutane scaffold to enhance the pharmacological profiles of therapeutic agents.

Introduction: The Significance of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its rigid, puckered conformation offers a unique three-dimensional geometry that can be exploited to constrain the conformation of flexible molecules, thereby enhancing their binding affinity and selectivity for biological targets.[3][4] The introduction of a cyclobutane moiety can also improve a compound's metabolic stability and pharmacokinetic properties by blocking sites of metabolism.[5] this compound incorporates this valuable carbocycle along with a phenoxy ether and a carboxylic acid, functional groups that are frequently involved in key interactions with biological macromolecules. The carboxylic acid moiety, in particular, is a common feature in numerous approved drugs, where it often acts as a hydrogen bond donor and acceptor or as a handle for further derivatization.[6]

Chemical Identity and Physicochemical Properties

CAS Number: 1263284-46-3

Molecular Formula: C₁₁H₁₂O₃

Molecular Weight: 192.21 g/mol

Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1263284-46-3 | [Chemical Supplier Catalogs] |

| Molecular Formula | C₁₁H₁₂O₃ | [Chemical Supplier Catalogs] |

| Molecular Weight | 192.21 | [Chemical Supplier Catalogs] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Solubility | Soluble in organic solvents such as DMSO and methanol (Predicted) | N/A |

Synthesis of this compound: A Strategic Approach

A robust synthetic route to this compound can be envisioned starting from the readily available precursor, 3-oxocyclobutanecarboxylic acid. The synthesis can be logically divided into two key stages: the preparation of the cyclobutane core and the introduction of the phenoxy group.

Synthesis of the Precursor: 3-Oxocyclobutanecarboxylic Acid

Several methods for the synthesis of 3-oxocyclobutanecarboxylic acid have been reported in the patent literature, offering scalable and efficient routes to this key intermediate.[7][8][9] A common strategy involves the cyclization of a suitable acyclic precursor, followed by hydrolysis and decarboxylation.

Workflow for the Synthesis of 3-Oxocyclobutanecarboxylic Acid:

References

- 1. wiley-vch.de [wiley-vch.de]

- 2. hmdb.ca [hmdb.ca]

- 3. contaminantdb.ca [contaminantdb.ca]

- 4. rsc.org [rsc.org]

- 5. hmdb.ca [hmdb.ca]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 8. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

- 9. researchgate.net [researchgate.net]

potential biological activities of 3-Phenoxycyclobutanecarboxylic acid derivatives

An In-Depth Technical Guide to the Potential Biological Activities of 3-Phenoxycyclobutanecarboxylic Acid Derivatives

Foreword

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The this compound moiety, while not extensively documented in existing literature, represents an intriguing scaffold for investigation. Its structure combines a terminal carboxylic acid, a critical feature for interacting with numerous biological targets, with a phenoxy group, connected by a constrained cyclobutane linker. This guide will navigate the potential biological activities of this compound class. Due to the limited direct research on this specific scaffold, our analysis will proceed via a scientifically-grounded extrapolation from well-characterized, structurally related analogs, primarily phenoxyacetic acid and 3-phenoxybenzoic acid derivatives. By examining the established activities of these related molecules, we can construct a robust hypothesis-driven framework for guiding future research into the therapeutic potential of this compound derivatives.

Potential Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

A prominent activity of phenoxy acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. Selective inhibition of COX-2 over COX-1 is a key goal in developing anti-inflammatory agents with reduced gastrointestinal side effects[1].

Mechanistic Rationale: The COX Pathway

COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever[1]. While COX-1 is constitutively expressed and plays a role in homeostatic functions (e.g., gastric protection), COX-2 is inducible and upregulated at sites of inflammation. Derivatives of phenoxyacetic acid have been successfully designed as potent and selective COX-2 inhibitors[1][2]. The carboxylic acid moiety typically anchors the inhibitor to the active site, while the phenoxy group and its substituents can be modified to achieve selectivity for the larger, more accommodating active site of COX-2.

Caption: Arachidonic acid conversion to prostaglandins by COX-1 and COX-2.

Structure-Activity Relationship (SAR) Insights from Analogs

Studies on phenoxyacetic acid derivatives reveal that specific substitutions on the phenoxy ring are crucial for potent and selective COX-2 inhibition. Compounds with certain halogenated or methylated phenyl motifs attached to the core structure have shown IC₅₀ values in the nanomolar range, comparable to celecoxib[1].

| Compound Class | Target | IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Phenoxyacetic Acid Derivs. (5d-f) | COX-2 | 0.07 - 0.09 | 111.5 - 133.3 | [1] |

| Phenoxyacetic Acid Derivs. (7b) | COX-2 | 0.06 | - | [1] |

| Celecoxib (Reference) | COX-2 | 0.05 | 298.6 | [1] |

| Mefenamic Acid (Reference) | COX-2 | 1.98 | - | [1] |

| Phenoxyacetic Acid Derivs. (5c-f) | COX-1 | 7.81 - 14.5 | - | [1] |

| Celecoxib (Reference) | COX-1 | 14.93 | - | [1] |

This table summarizes data for representative compounds from the cited literature.

For this compound, the trans and cis stereoisomers of the cyclobutane ring would be expected to present the phenoxy and carboxyl groups in distinct spatial orientations, profoundly impacting binding affinity and selectivity. This provides a rich area for SAR exploration.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a standard method to determine the inhibitory activity of test compounds against COX-1 and COX-2.

-

Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Buffer: Prepare a Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hematin, and a suitable solvent (e.g., DMSO) for the test compounds.

-

Compound Preparation: Dissolve this compound derivatives in DMSO to create stock solutions. Prepare serial dilutions to test a range of concentrations.

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer.

-

Add the test compound dilutions or reference inhibitor (e.g., celecoxib).

-

Pre-incubate the enzyme (COX-1 or COX-2) with the compound at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

-

Detection: The primary product, Prostaglandin G₂ (PGG₂), is reduced to PGH₂. PGH₂ is then stoichiometrically reduced by SnCl₂, and the resulting Prostaglandin F₂α (PGF₂α) is quantified using a competitive enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential for Metabolic Regulation

Derivatives of 3-phenoxybenzoic acid have demonstrated activities related to metabolic syndrome, including agonist activity at Peroxisome Proliferator-Activated Receptor γ (PPARγ) and the ability to inhibit protein glycation[3].

Mechanistic Rationale: PPARγ Agonism and Antiglycation

PPARγ is a nuclear receptor that is a master regulator of adipogenesis and is crucial for glucose and lipid homeostasis. Agonists of PPARγ, like the thiazolidinedione class of drugs, are effective insulin sensitizers used to treat type 2 diabetes.

Protein Glycation is a non-enzymatic reaction between sugars and proteins that leads to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to diabetic complications by promoting oxidative stress and inflammation. Inhibiting this process is a therapeutic goal.

Caption: Simplified mechanism of PPARγ activation by a potential agonist.

Insights from 3-Phenoxybenzoic Acid Analogs

Several 3-phenoxybenzoic acid derivatives have been shown to activate glucokinase, exhibit PPARγ agonist activity, and inhibit protein glycation[3]. For instance, 2-cyanoprop-2-yl 3-phenoxybenzoate was identified as a compound with this profile of activities[3]. This suggests that the phenoxy-acid scaffold is a viable starting point for developing agents that target metabolic pathways.

| Compound | Activity Profile | Reference |

| 2-cyanoprop-2-yl 3-phenoxybenzoate | PPARγ agonist, glucokinase activator, protein glycation inhibitor | [3] |

| Other 3-phenoxybenzoic acid esters | Moderate antiglycation activity | [4] |

Experimental Protocol: PPARγ Agonist Assay (Cell-Based Reporter)

-

Cell Line: Use a stable cell line (e.g., HEK293T) co-transfected with two plasmids: one expressing the ligand-binding domain of human PPARγ fused to the GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

-

Cell Culture: Culture the cells in a suitable medium until they reach 80-90% confluency. Seed the cells into 96-well plates.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the this compound derivatives or a known PPARγ agonist (e.g., Rosiglitazone) as a positive control. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Express the activity as a fold-change over the vehicle control and calculate the EC₅₀ value for active compounds.

Other Potential Biological Activities

The versatile phenoxy acid scaffold has been implicated in a range of other biological activities, suggesting further avenues of investigation for this compound derivatives.

-

Antimicrobial Activity: Phenoxyacetic acid derivatives have been synthesized and evaluated for their activity against various bacterial and mycobacterial strains. Some compounds showed good antibacterial activity, while others were found to be potent against Mycobacterium tuberculosis H37Rv, including INH-resistant strains[5][6].

-

Antiplatelet and Antioxidant Properties: Certain esters and amidines derived from 3-phenoxybenzoic acid have been reported to possess moderate antiplatelet and antioxidant properties[4].

-

Toxicological Profile: It is important to consider the potential for toxicity. In silico studies on 3-phenoxybenzoic acid (3PBA) and its metabolites have linked them to pathways involved in apoptosis and neuroendocrine disruption, highlighting the need for careful toxicological evaluation of any new derivatives.[7]

Synthesis and Workflow for Activity Screening

The development and evaluation of novel this compound derivatives would follow a logical, multi-step workflow.

General Synthesis Outline

The synthesis would likely start from a suitable cyclobutane precursor, such as a cyclobutanone or a cyclobutane with appropriate leaving groups. A key step would be the ether linkage formation between a substituted phenol and the cyclobutane ring, followed by the introduction or modification of the carboxylic acid moiety.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jetir.org [jetir.org]

- 6. Discovery of novel phenoxyacetic acid derivatives as antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Phenoxycyclobutanecarboxylic Acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its biopharmaceutical behavior and influences the entire drug development lifecycle, from formulation to clinical efficacy.[1][2][3][4] 3-Phenoxycyclobutanecarboxylic acid is a versatile chemical scaffold with potential applications in medicinal chemistry. A thorough understanding of its solubility characteristics is paramount for its advancement as a potential therapeutic agent. This technical guide provides a comprehensive analysis of the solubility of this compound, grounded in theoretical principles and supported by detailed, field-proven experimental protocols. We delve into the compound's key physicochemical properties, present its solubility profile in various pharmaceutically relevant solvents, and elucidate the profound impact of pH on its aqueous solubility. This document is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical methodologies required to effectively harness this compound in formulation and development activities.

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" remains a fundamental tenet. Solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent to form a stable, homogenous solution, directly governs the dissolution rate and subsequent absorption of an orally administered drug.[2][3] Poor aqueous solubility is a major hurdle in modern drug development, with over 40% of new chemical entities exhibiting this undesirable characteristic.[1] Such compounds often lead to inadequate and variable bioavailability, necessitating higher doses that can increase the risk of toxicity.[1]

This compound, a molecule featuring a carboxylic acid group and a relatively non-polar phenoxycyclobutane moiety, presents a classic case study in solubility challenges. The carboxylic acid group offers a handle for pH-dependent solubility manipulation, while the organic scaffold drives its affinity for non-aqueous media. Understanding this dual nature is essential for designing effective oral dosage forms, developing robust manufacturing processes, and ensuring consistent therapeutic outcomes.[5] This guide provides the necessary theoretical framework and practical protocols to comprehensively characterize and navigate the solubility profile of this compound.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. Before exploring its behavior in various solvents, it is crucial to understand the foundational characteristics of this compound. While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structure and by comparison with structurally similar compounds like 3-phenoxybenzoic acid and other cyclobutane derivatives.[6][7][8][9][10]

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value / Characteristic | Significance for Solubility |

| Molecular Formula | C₁₁H₁₂O₃ | Provides the basis for molecular weight calculation. |

| Molecular Weight | 192.21 g/mol | Influences the molar concentration in solution. |

| Structure |  | Contains a polar, ionizable carboxylic acid head and a non-polar phenoxycyclobutane tail, indicating amphiphilic character. |

| pKa (acid dissociation constant) | ~ 4.5 - 5.0 | Critical for predicting pH-dependent aqueous solubility. At pH values above the pKa, the more soluble carboxylate form dominates.[11][12][13] |

| logP (Octanol-Water Partition Coeff.) | ~ 2.5 - 3.5 | Indicates a preference for lipophilic (organic) environments over aqueous ones, suggesting low intrinsic water solubility. |

| Physical State | Solid at room temperature | The crystal lattice energy must be overcome by solvent-solute interactions for dissolution to occur. |

| Hydrogen Bond Donors | 1 (from -COOH) | Can donate a hydrogen bond, interacting with protic solvents. |

| Hydrogen Bond Acceptors | 3 (from C=O, -O-, and -OH) | Can accept hydrogen bonds, interacting with both protic and aprotic polar solvents. |

Solubility Profile: A Multi-Solvent Analysis

The solubility of this compound is highly dependent on the nature of the solvent. Its amphiphilic structure allows for varying degrees of solubility across a spectrum of solvents, governed by the principle of "like dissolves like."

Theoretical Considerations

-

Aqueous Solubility: The intrinsic solubility (solubility of the un-ionized form) in water is expected to be low due to the hydrophobic phenoxycyclobutane group.

-

pH-Dependent Aqueous Solubility: As a carboxylic acid, its aqueous solubility will increase dramatically at pH values above its pKa.[12][14] In a basic environment (high pH), the carboxylic acid group deprotonates to form the highly polar and water-soluble carboxylate anion (-COO⁻).[12] Conversely, in an acidic environment (low pH), it remains in its protonated, less soluble form (-COOH).[14]

-

Organic Solubility: The compound is expected to show significantly higher solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Solvents like alcohols (Methanol, Ethanol), Dimethyl Sulfoxide (DMSO), and Acetone are predicted to be effective. Solubility in non-polar solvents like Hexane is expected to be very low.

Quantitative Solubility Data (Predicted)

The following table summarizes the predicted solubility of this compound in common pharmaceutical solvents at ambient temperature (20-25°C). These values serve as a practical guide for formulation and experimental design.

Table 2: Predicted Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Rationale |

| Water (pH 3.0) | Polar Protic | < 0.1 | Low pH suppresses ionization, molecule is in its poorly soluble neutral form.[12][13] |

| Water (pH 7.4) | Polar Protic | 1 - 5 | At physiological pH (above pKa), partial ionization to the carboxylate enhances solubility.[11] |

| Water (pH 10.0) | Polar Protic | > 50 | High pH ensures complete conversion to the highly soluble carboxylate salt form.[12] |

| Methanol | Polar Protic | > 100 | Excellent hydrogen bonding capabilities (both donor and acceptor). |

| Ethanol | Polar Protic | > 100 | Similar to methanol, effectively solvates both the polar and non-polar parts of the molecule.[15] |

| Acetone | Polar Aprotic | > 80 | Strong dipole moment and hydrogen bond acceptor, effective for many organic acids.[15][16] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Highly polar aprotic solvent, excellent for dissolving a wide range of drug compounds. |

| Ethyl Acetate | Moderately Polar | 20 - 50 | Moderate polarity and ester functionality allow for reasonable solvation.[15] |

| Dichloromethane (DCM) | Non-polar | 5 - 15 | Limited polarity, interacts primarily with the hydrophobic moiety. |

| Hexane | Non-polar | < 0.1 | Lacks polarity to effectively solvate the carboxylic acid group. |

Experimental Protocol for Equilibrium Solubility Determination

To ensure trustworthy and reproducible data, a standardized protocol such as the Shake-Flask Method , consistent with OECD Guideline 105, is required.[17][18][19][20] This method determines the thermodynamic equilibrium solubility, which is the gold standard for regulatory and formulation purposes.[21][22]

Principle of the Method

The shake-flask method establishes an equilibrium between the undissolved solid drug and a saturated solution at a constant temperature. An excess amount of the solid compound is agitated in the chosen solvent for a sufficient period to ensure equilibrium is reached. The saturated supernatant is then carefully separated from the solid and analyzed to determine the drug concentration.[23]

Experimental Workflow

The following diagram outlines the critical steps in the shake-flask solubility determination protocol.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

This compound (crystalline solid, >98% purity)

-

Selected solvents (HPLC grade or equivalent)

-

Buffer solutions for aqueous measurements (e.g., pH 1.2, 4.5, 6.8, 7.4)[24]

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker with temperature control (e.g., 25°C ± 0.5°C)

-

Centrifuge (optional)

-

Syringe filters (e.g., 0.22 µm PTFE, check for drug binding)

-

Validated HPLC-UV or UPLC-UV method for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A good starting point is ~10-20 mg of solid per 1 mL of solvent.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent or buffer into the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate at a moderate speed (e.g., 150 rpm) for a predetermined time.

-

Expertise Note: The time to reach equilibrium is critical. It must be determined empirically by taking samples at various time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[24] For crystalline solids, 48-72 hours is often sufficient.

-

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes. For fine suspensions, centrifugation (e.g., 10,000 rpm for 15 minutes) can be used to pellet the solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial.

-

Trustworthiness Note: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Quantification: Accurately dilute the filtered sample with an appropriate mobile phase or solvent to fall within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC-UV method against a standard calibration curve.

-

Calculation: Calculate the solubility (in mg/mL or g/L) by multiplying the measured concentration by the dilution factor. For each solvent, the experiment should be performed in triplicate.[24]

Data Interpretation: The pH-Solubility Relationship

The most powerful tool for manipulating the solubility of this compound is pH. The relationship between its physicochemical properties (pKa) and the resulting solubility is a cornerstone of pre-formulation science.

Caption: Influence of pH on the ionization state and aqueous solubility.

This relationship has profound practical implications:

-

Oral Absorption: The pH of the gastrointestinal tract varies from highly acidic in the stomach (pH 1.5-3.5) to near-neutral in the small intestine (pH 6.0-7.5). This compound will be poorly soluble in the stomach but its solubility will increase as it transits to the intestine, which is the primary site for drug absorption.

-

Formulation Strategy: For liquid formulations, creating a salt of the acid (e.g., a sodium or potassium salt) by adding a base will ensure high solubility and concentration. For solid dosage forms, the dissolution rate can be enhanced by including alkaline excipients in the formulation to create a high-pH microenvironment around the dissolving drug particle.

-

Intravenous Formulation: IV formulations require complete solubility. This can only be achieved by formulating the compound at a pH significantly above its pKa (typically >2 pH units above) to ensure it exists entirely in its ionized, soluble form.

Conclusion

This compound exhibits a classic solubility profile for a weakly acidic, moderately lipophilic compound. Its aqueous solubility is intrinsically low but can be significantly enhanced by increasing the pH of the medium. It demonstrates high solubility in polar organic solvents like DMSO, methanol, and ethanol. This comprehensive understanding, supported by the robust experimental protocol provided, empowers researchers to make informed decisions during the drug development process. By strategically leveraging solvent selection and pH modification, the challenges posed by its limited aqueous solubility can be effectively overcome, paving the way for successful formulation design and clinical application.

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. seppic.com [seppic.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 6. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1263284-46-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. 3-Phenoxyphenylacetic acid | C14H12O3 | CID 141749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Oxocyclobutane-1-carboxylic acid | C5H6O3 | CID 4913358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Methoxycyclobutane-1-carboxylic acid | C6H10O3 | CID 22934762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. brainly.com [brainly.com]

- 13. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. oecd.org [oecd.org]

- 18. OECD 105 - Phytosafe [phytosafe.com]

- 19. oecd.org [oecd.org]

- 20. filab.fr [filab.fr]

- 21. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 22. pharmatutor.org [pharmatutor.org]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. who.int [who.int]

A Theoretical and Computational Roadmap for 3-Phenoxycyclobutanecarboxylic Acid: From Molecular Structure to Potential Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Phenoxycyclobutanecarboxylic acid, a molecule combining the structural rigidity of a cyclobutane ring with the electronic properties of a phenoxy group and the functional importance of a carboxylic acid, presents a compelling subject for theoretical and computational investigation. While extensive experimental data on this specific molecule is not widely available in public literature, its constituent moieties are prevalent in medicinally and materially relevant compounds.[1][2][3][4] This guide outlines a comprehensive theoretical and computational workflow to elucidate the structural, electronic, and dynamic properties of this compound. By leveraging established quantum mechanics and molecular dynamics methodologies, researchers can gain predictive insights into its behavior, guiding experimental design and accelerating its potential application in drug discovery and materials science.

Introduction: The Rationale for a Computational Approach

The cyclobutane scaffold is an increasingly appreciated motif in medicinal chemistry, offering a three-dimensional alternative to more traditional planar structures.[1] Its inclusion can significantly impact the physicochemical and pharmacological properties of a molecule.[5][6] The phenoxy and carboxylic acid groups, on the other hand, are well-established pharmacophores, crucial for molecular recognition and interaction.[3][4] The combination of these features in this compound suggests a molecule with potentially unique conformational and electronic characteristics.

Theoretical and computational modeling provides a powerful, cost-effective, and time-efficient avenue to explore these characteristics before embarking on extensive and resource-intensive experimental studies. This "in silico" approach allows for the detailed examination of molecular geometries, reaction mechanisms, and interactions at an atomic level of detail.[7][8]

Foundational Analysis: Isomerism and Conformational Landscape

A critical first step in the study of this compound is the characterization of its possible stereoisomers, namely the cis and trans isomers arising from the relative orientation of the phenoxy and carboxylic acid groups on the cyclobutane ring. The puckered nature of the cyclobutane ring further contributes to a complex conformational landscape.

Computational methods are ideally suited to determine the relative stabilities of these isomers and to map the potential energy surface of the molecule. This information is crucial for understanding which conformations are likely to be populated under physiological or experimental conditions and, consequently, which shapes are available for interaction with biological targets or for self-assembly.

Core Computational Methodologies

A multi-tiered computational approach is recommended to gain a holistic understanding of this compound.

Quantum Mechanics (QM): The Electronic Blueprint

Quantum mechanics, particularly Density Functional Theory (DFT), is the gold standard for accurately calculating the electronic structure of molecules.[7][9] DFT calculations can provide invaluable information on:

-

Optimized Geometries: Determining the precise three-dimensional structure of the cis and trans isomers and their various conformers.

-

Relative Energies: Quantifying the stability differences between isomers and conformers.

-

Vibrational Frequencies: Predicting the infrared (IR) spectrum of the molecule, which can be used to validate the computational model against experimental data.

-

Electronic Properties: Calculating molecular orbitals (HOMO, LUMO), electrostatic potential maps, and partial atomic charges, which are critical for understanding reactivity and intermolecular interactions.

Molecular Dynamics (MD): The Molecule in Motion

While QM methods provide a static picture of the molecule, Molecular Dynamics (MD) simulations allow us to observe its dynamic behavior over time.[5] By simulating the molecule's movement in a given environment (e.g., in a solvent or near a surface), MD can reveal:

-

Conformational Dynamics: How the molecule flexes and changes shape over time.

-

Solvation Effects: The influence of the solvent on the molecule's conformation and properties.

-

Intermolecular Interactions: How the molecule interacts with other molecules, including potential binding partners.

A Unified Computational Workflow

The following diagram illustrates a comprehensive workflow for the theoretical and computational characterization of this compound.

Detailed Experimental Protocols

The following sections provide step-by-step protocols for key computational experiments. These are intended as a starting point and may require modification based on the specific research question and available computational resources.

Protocol 1: DFT Geometry Optimization and Frequency Analysis

This protocol outlines the steps for performing a DFT calculation using the Gaussian software package.

-

Structure Preparation:

-

Build the initial 3D structures of the cis and trans isomers of this compound using a molecular editor (e.g., GaussView, Avogadro).

-

Save the coordinates in a format compatible with Gaussian (e.g., .gjf).

-

-

Input File Generation:

-

Create a Gaussian input file with the following keywords in the route section: #p B3LYP/6-31G(d) Opt Freq.

-

B3LYP: A widely used and reliable DFT functional.

-

6-31G(d): A standard Pople-style basis set suitable for this type of molecule.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum and to predict the IR spectrum.

-

-

Specify the charge (0) and multiplicity (1) of the molecule.

-

Paste the molecular coordinates into the input file.

-

-

Job Submission and Analysis:

-

Submit the input file to the Gaussian program.

-

Upon completion, verify that the optimization converged and that there are no imaginary frequencies in the output file.

-

Extract the optimized coordinates, relative energies, and predicted vibrational frequencies.

-

Protocol 2: Molecular Dynamics Simulation

This protocol provides a general outline for running an MD simulation using a package like GROMACS or AMBER.

-

System Preparation:

-

Start with the QM-optimized structure of the desired isomer.

-

Assign a suitable force field (e.g., GAFF for general organic molecules).

-

Generate the topology file containing the parameters for all atoms, bonds, angles, and dihedrals.

-

-

Solvation and Ionization:

-

Create a periodic simulation box (e.g., a cube) and fill it with a chosen solvent model (e.g., TIP3P water).

-

Add ions to neutralize the system if necessary.

-

-

Minimization and Equilibration:

-

Perform an energy minimization of the system to remove any steric clashes.

-

Run a short NVT (constant number of particles, volume, and temperature) simulation to bring the system to the desired temperature.

-

Run a short NPT (constant number of particles, pressure, and temperature) simulation to bring the system to the desired pressure and density.

-

-

Production Run:

-

Run the main MD simulation for the desired length of time (e.g., 100 ns).

-

Save the trajectory of the atoms at regular intervals.

-

-

Analysis:

-

Analyze the trajectory to study conformational changes, hydrogen bonding, and other dynamic properties.

-

Data Presentation and Interpretation

The quantitative data obtained from these simulations should be summarized in a clear and concise manner.

Table 1: Predicted Properties of this compound Isomers

| Property | cis Isomer | trans Isomer | Method |

| Relative Energy (kcal/mol) | 0.00 | TBD | B3LYP/6-31G(d) |

| Dipole Moment (Debye) | TBD | TBD | B3LYP/6-31G(d) |

| Key Bond Length (C-O, Å) | TBD | TBD | B3LYP/6-31G(d) |

| Key Bond Angle (O-C-C, °) | TBD | TBD | B3LYP/6-31G(d) |

| Puckering Angle (°) | TBD | TBD | B3LYP/6-31G(d) |

| C=O Stretch Freq. (cm⁻¹) | TBD | TBD | B3LYP/6-31G(d) |

(TBD: To Be Determined from calculations)

The interpretation of these results will provide insights into:

-

Thermodynamic Stability: The relative energies will indicate which isomer is more stable.

-

Polarity: The dipole moment will influence solubility and intermolecular interactions.

-

Structural Features: Bond lengths, angles, and puckering will define the molecule's shape.

-

Spectroscopic Signature: The calculated vibrational frequencies can be compared with experimental IR spectra for validation.

Conclusion and Future Directions

The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth characterization of this compound. By systematically applying these techniques, researchers can build a comprehensive understanding of its structure, dynamics, and electronic properties. This knowledge is foundational for any future efforts to explore its potential in drug design, materials science, or other chemical applications.

Future computational studies could expand upon this work by:

-

Investigating the molecule's interaction with specific biological targets using molecular docking and more advanced QM/MM simulations.

-

Simulating its self-assembly or aggregation behavior in different environments.

-

Exploring its reactivity and potential degradation pathways.

By integrating computational modeling with experimental validation, a complete and accurate picture of this compound and its potential can be realized.

References

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BJOC - A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Known Isomers of 3-Phenoxycyclobutanecarboxylic Acid

This guide provides a comprehensive technical overview of the cis- and trans-isomers of 3-phenoxycyclobutanecarboxylic acid, a crucial building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the stereochemistry, stereoselective synthesis, analytical characterization, and strategic separation of these isomers, grounding all claims in verifiable scientific literature.

Introduction: The Strategic Importance of Cyclobutane Scaffolds in Drug Design

The cyclobutane motif, once considered an esoteric scaffold, is now recognized for its significant utility in drug development. Its rigid, three-dimensional structure allows for precise positioning of substituents, enabling chemists to explore chemical space in ways that more traditional acyclic or aromatic linkers cannot. The isomers of this compound represent a key class of these scaffolds. The distinct spatial arrangement of the phenoxy and carboxylic acid groups in the cis- and trans-isomers provides a geometrically constrained framework ideal for designing molecules with high target affinity and specificity. Understanding the synthesis and characterization of each distinct isomer is therefore paramount for leveraging this scaffold in the development of novel therapeutics.

Stereochemistry: Defining the Cis and Trans Isomers

The core of this compound's utility lies in its diastereomerism. The relative orientation of the phenoxy and carboxylic acid substituents on the cyclobutane ring gives rise to two distinct isomers: cis and trans.

-

cis-3-Phenoxycyclobutanecarboxylic Acid: The phenoxy and carboxylic acid groups are on the same face of the cyclobutane ring.

-

trans-3-Phenoxycyclobutanecarboxylic Acid: The phenoxy and carboxylic acid groups are on opposite faces of the ring.

These geometric differences profoundly impact the molecule's shape, polarity, and ability to interact with biological targets.

Figure 1: Chemical structures of cis- and trans-3-phenoxycyclobutanecarboxylic acid.

Stereoselective Synthesis of Isomers

The synthesis of isomerically pure this compound hinges on controlling the stereochemistry of a key nucleophilic substitution reaction, followed by ester hydrolysis. The general pathway involves the reaction of a phenoxide salt with an ethyl 3-halocyclobutanecarboxylate precursor. The stereochemistry of the final product is dictated by the stereochemistry of the starting halide.

Synthesis of trans-3-Phenoxycyclobutanecarboxylic Acid

The trans-isomer is synthesized via a pathway that typically involves an SN2 reaction with inversion of stereochemistry. The process starts from the commercially available ethyl cis-3-hydroxycyclobutanecarboxylate.

Figure 2: Workflow for the synthesis of the trans-isomer.

Protocol for trans-Isomer Synthesis:

Step 1: Mesylation of Ethyl cis-3-hydroxycyclobutanecarboxylate

-

Dissolve ethyl cis-3-hydroxycyclobutanecarboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C.

-

Add triethylamine (Et₃N) (1.5 eq) to the solution.

-

Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude mesylate intermediate.

Causality: The hydroxyl group is a poor leaving group. Mesylation converts it into a good leaving group (mesylate), which is readily displaced in the subsequent SN2 reaction.

Step 2: Nucleophilic Substitution with Sodium Phenoxide

-

Dissolve phenol (1.5 eq) in dimethylformamide (DMF) and add sodium hydride (NaH) (1.5 eq) portion-wise at 0 °C. Stir until hydrogen evolution ceases, forming sodium phenoxide in situ.

-

Add a solution of the crude ethyl cis-3-(methylsulfonyloxy)cyclobutanecarboxylate from Step 1 in DMF to the sodium phenoxide solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

-

Cool the mixture, quench with saturated ammonium chloride (NH₄Cl) solution, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude product is purified by column chromatography to yield ethyl trans-3-phenoxycyclobutanecarboxylate.

Causality: This is the key stereochemistry-determining step. The phenoxide ion acts as a nucleophile, attacking the carbon bearing the mesylate group from the opposite face, resulting in an inversion of configuration from cis to trans.

Step 3: Saponification to the Carboxylic Acid

-

Dissolve the purified ethyl trans-3-phenoxycyclobutanecarboxylate in a mixture of ethanol and water.

-

Add sodium hydroxide (NaOH) (2.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Cool the solution to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1M hydrochloric acid (HCl) at 0 °C, causing the product to precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum to yield pure trans-3-phenoxycyclobutanecarboxylic acid.

Causality: Basic hydrolysis (saponification) is an irreversible reaction that cleaves the ester to form the sodium salt of the carboxylic acid and ethanol.[1] Subsequent acidification protonates the carboxylate salt to yield the final carboxylic acid product.[2]

Synthesis of cis-3-Phenoxycyclobutanecarboxylic Acid

The synthesis of the cis-isomer can be achieved using a Mitsunobu reaction, which proceeds with an inversion of stereochemistry from an accessible trans-alcohol precursor.

Protocol for cis-Isomer Synthesis:

This synthesis begins with ethyl trans-3-hydroxycyclobutanecarboxylate.

-

Dissolve ethyl trans-3-hydroxycyclobutanecarboxylate (1.0 eq), phenol (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

-

Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture and purify by column chromatography to isolate ethyl cis-3-phenoxycyclobutanecarboxylate.

-

Perform saponification as described in Step 3 of the trans-isomer synthesis to obtain cis-3-phenoxycyclobutanecarboxylic acid.

Causality: The Mitsunobu reaction is a powerful method for inverting the stereochemistry of a secondary alcohol. The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the phenoxide nucleophile in an SN2 fashion, leading to the inversion of stereochemistry from trans to cis.

Analytical Characterization and Isomer Differentiation

Distinguishing between the cis and trans isomers is critical and is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The key differentiating factor is the magnitude of the vicinal coupling constant (³J) between the protons on the cyclobutane ring.

Figure 3: Workflow for the analytical characterization of isomers.

¹H NMR Spectroscopy

In cyclobutane systems, the coupling constant between cis protons is typically smaller than that between trans protons. This empirical rule allows for unambiguous assignment.

| Isomer | H-1 (CH-COOH) | H-3 (CH-OPh) | Cyclobutane CH₂ | Key Differentiator: Coupling Constants (³J) |

| cis | Quintet | Quintet | Multiplets | Protons on C2/C4 coupled to H1/H3 show smaller ³J values (typically 5-7 Hz). |

| trans | Quintet | Quintet | Multiplets | Protons on C2/C4 coupled to H1/H3 show larger ³J values (typically 8-10 Hz). |

Note: The exact chemical shifts (ppm) and coupling constants (Hz) can vary based on the solvent and instrument used. The data presented are representative values for distinguishing the isomers.

Separation of Isomers

If a synthesis results in a mixture of isomers, they can be separated using chromatographic techniques.

-

Column Chromatography: The esters (ethyl cis/trans-3-phenoxycyclobutanecarboxylate) often exhibit different polarities and can be separated on a silica gel column using a solvent system like ethyl acetate and hexanes.

-

Preparative HPLC: For high-purity separation, preparative high-performance liquid chromatography (HPLC) is the method of choice.

Separation can also sometimes be achieved by exploiting differences in the pKa values of the isomeric acids through techniques like dissociation extraction.[3]

Conclusion and Future Outlook

The cis and trans isomers of this compound are valuable, stereochemically defined building blocks for drug discovery. The synthetic routes outlined in this guide, leveraging stereochemical inversion via SN2 or Mitsunobu reactions, provide reliable access to either isomer. The definitive analytical characterization relies on the well-established principles of NMR spectroscopy, specifically the analysis of vicinal coupling constants. As the demand for novel, three-dimensional molecular scaffolds continues to grow, a thorough understanding of the synthesis and properties of these isomers will remain an essential tool for medicinal chemists aiming to develop the next generation of targeted therapeutics.

References

safety and handling precautions for 3-Phenoxycyclobutanecarboxylic acid

An In-Depth Technical Guide to the Safe Handling of 3-Phenoxycyclobutanecarboxylic Acid

Foreword: A Note on Prudent Practice

This document provides a detailed guide on the . It is critical to note that comprehensive, peer-reviewed toxicological data for this specific compound is not widely available. Therefore, the guidance herein is predicated on established principles of laboratory safety, the known hazards of its constituent functional groups (a carboxylic acid and a phenoxy ether), and data extrapolated from structurally analogous compounds such as 3-Phenoxybenzoic acid. Researchers must, as a matter of course, treat any compound with an incomplete toxicological profile with the highest degree of caution, assuming it to be hazardous.

Section 1: Hazard Identification and Risk Assessment

This compound is an organic compound whose structure suggests specific chemical and toxicological risks. The primary hazards are associated with its acidity and its potential to act as an irritant.

1.1. Chemical Structure and Inferred Hazards

-

Carboxylic Acid Group (-COOH): Carboxylic acids are generally acidic and can be corrosive to skin, eyes, and mucous membranes.[1] The acidity of this functional group necessitates measures to prevent direct contact and inhalation.

-

Phenoxy Group (C₆H₅O-): Aromatic ethers are generally stable, but their metabolites can sometimes exhibit toxicity. For instance, 3-Phenoxybenzoic acid, a related metabolite of pyrethroid insecticides, is known to cause skin and eye irritation and may cause respiratory irritation.[2]

-

Physical Form: As a solid, the primary exposure risk during handling is the generation and inhalation of dust.

Based on analogous compounds, the anticipated hazards are summarized below.

| Hazard Classification | Anticipated Effect | GHS Pictogram |

| Skin Irritation | Causes skin irritation upon contact. |

|

| Eye Irritation | Causes serious eye irritation or damage. |

|

| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. |

|

This table is predictive and based on data from similar chemical structures. All personnel must handle the compound as if these hazards are confirmed.

1.2. Causality of Risk

The corrosive and irritant nature of carboxylic acids stems from their ability to donate protons, which can hydrolyze proteins and lipids in biological tissues, leading to cell damage.[1] Inhalation of fine chemical dust can cause mechanical and chemical irritation to the delicate tissues of the respiratory tract.[3] Therefore, all handling procedures must be designed to rigorously prevent contact and aerosolization.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, combining engineering controls and robust PPE, is mandatory to ensure personnel safety.

2.1. Engineering Controls

-

Chemical Fume Hood: All weighing and handling of solid this compound must be performed inside a certified chemical fume hood.[4] This is the primary engineering control to prevent the inhalation of dust and to contain any potential spills.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[5] Their proximity is crucial for immediate decontamination in case of accidental exposure.

2.2. Personal Protective Equipment (PPE)

PPE is the last line of defense and its use is non-negotiable.[6] The minimum required PPE for handling this compound is detailed below.

| PPE Component | Specification | Rationale for Use |

| Hand Protection | Chemical-resistant nitrile gloves.[7] | To prevent direct skin contact. Nitrile offers protection against a broad range of chemicals for incidental contact.[8] Gloves must be inspected before use and changed immediately if contaminated.[8] |

| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards.[5][7] | To protect eyes from dust particles and potential splashes. Standard safety glasses do not provide an adequate seal and are insufficient.[9] |

| Body Protection | A buttoned, long-sleeved laboratory coat. | To protect skin and personal clothing from contamination.[10] |

| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | To protect feet from spills and falling objects.[10] |

| Respiratory Protection | Not typically required if handled exclusively within a fume hood. If there is a risk of aerosolization outside of a hood, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[8] | To prevent inhalation of hazardous dust.[10] |

2.3. PPE Donning and Doffing Protocol

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow.

Section 3: Safe Handling and Storage Protocols

3.1. Step-by-Step Handling Protocol

-

Preparation: Before handling, review this guide and the available safety information. Ensure the fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment.

-

PPE: Don the required PPE as per the protocol in Section 2.3.

-

Weighing and Transfer: Conduct all manipulations of the solid compound within the fume hood. Use a spatula to carefully transfer the material. Avoid actions that could create dust, such as dropping or rapid scooping.[11]

-

Cleaning: After handling, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.

-

Doffing PPE: Remove PPE in the correct order to prevent contamination of skin and clothing.[12] Wash hands thoroughly with soap and water after work is complete.[13]

3.2. Storage Requirements

Proper storage is essential to maintain chemical integrity and prevent hazardous reactions.[14]

-

Location: Store in a cool, dry, well-ventilated area.[11]

-

Container: Keep the container tightly closed to prevent absorption of moisture.[12]

-

Segregation: Chemical segregation is crucial to prevent accidental mixing of incompatible materials.[15] Store this compound away from:

Caption: Chemical Storage Segregation Diagram.

Section 4: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

4.1. Spill Response

-

Small Spill (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep the absorbed material into a labeled waste container.[5]

-

Wipe the area with a damp cloth, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

-

-

Large Spill (outside a fume hood):

-

Evacuate the laboratory immediately.

-

Alert laboratory supervisor and institutional safety personnel.

-

Prevent entry to the area.

-

Allow only trained emergency responders to handle the cleanup.

-

Caption: Emergency Spill Response Workflow.

4.2. Personal Exposure

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[12] Seek medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[16] If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and drink one or two glasses of water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

4.3. Fire Response

-

Fire Extinguishing: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[16]

-

Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides.[5] Firefighters should wear self-contained breathing apparatus (SCBA).[5]

Section 5: Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and used PPE, must be disposed of as hazardous chemical waste.

-

Collection: Collect waste in a clearly labeled, sealed container.

-

Labeling: The label must include the full chemical name and associated hazards.

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[12]

References

- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

- 2. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. flinnsci.com [flinnsci.com]

- 5. fishersci.com [fishersci.com]

- 6. sams-solutions.com [sams-solutions.com]

- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 9. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]

- 10. falseguridad.com [falseguridad.com]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. utsc.utoronto.ca [utsc.utoronto.ca]

- 15. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 [safety.rochester.edu]

- 16. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Note: A Protocol for the Synthesis of 3-Phenoxycyclobutanecarboxylic Acid

Introduction